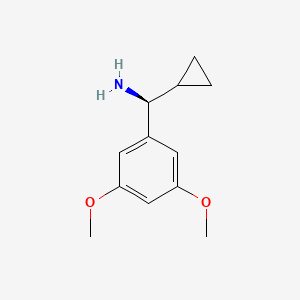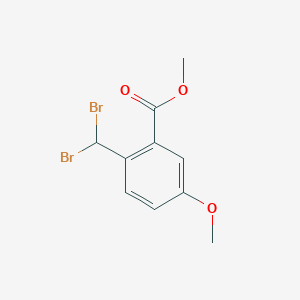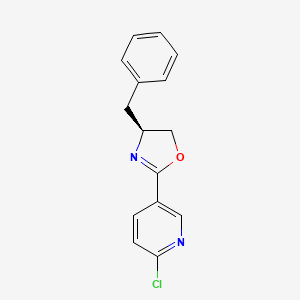
1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene is an organic compound characterized by the presence of bromine, fluorine, and alkoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene typically involves multiple steps:
Bromination and Fluorination: The starting material, benzene, undergoes bromination and fluorination to introduce bromine and fluorine atoms at the desired positions. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor under controlled conditions.
Alkylation: The introduction of the (2-hexyldecyl)oxy groups is achieved through an alkylation reaction. This involves reacting the dibromo-difluorobenzene intermediate with 2-hexyldecanol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the benzene ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or DMF.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Coupling: Formation of biaryl or polyaryl compounds.
科学的研究の応用
1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the design of liquid crystalline materials and polymers with specific electronic properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its unique electronic properties.
作用機序
The mechanism by which 1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene exerts its effects depends on its application:
Organic Electronics: The compound’s electronic properties, such as its ability to transport charge, are crucial. The presence of electron-withdrawing fluorine atoms and electron-donating alkoxy groups creates a balance that facilitates charge transport.
Chemical Reactions: In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring.
類似化合物との比較
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Lacks the alkoxy groups, making it less soluble in organic solvents and less versatile in applications.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of alkoxy groups, leading to different electronic properties and reactivity.
1,4-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups, which are smaller and less hydrophobic compared to (2-hexyldecyl)oxy groups.
Uniqueness
1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene is unique due to the combination of bromine, fluorine, and long alkoxy chains, which impart distinct solubility, electronic properties, and reactivity. This makes it particularly valuable in the synthesis of advanced materials and organic electronic devices.
特性
分子式 |
C38H66Br2F2O2 |
|---|---|
分子量 |
752.7 g/mol |
IUPAC名 |
1,4-dibromo-2,5-difluoro-3,6-bis(2-hexyldecoxy)benzene |
InChI |
InChI=1S/C38H66Br2F2O2/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-43-37-33(39)36(42)38(34(40)35(37)41)44-30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3 |
InChIキー |
WSEUZFNVFHTXHZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCC)COC1=C(C(=C(C(=C1Br)F)OCC(CCCCCC)CCCCCCCC)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


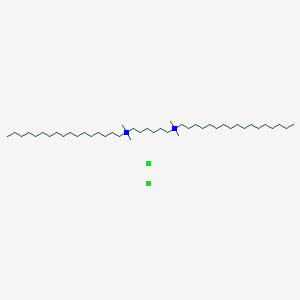

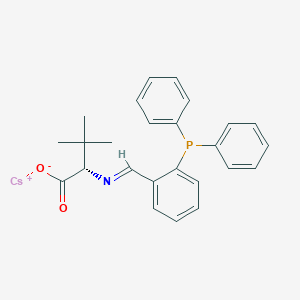
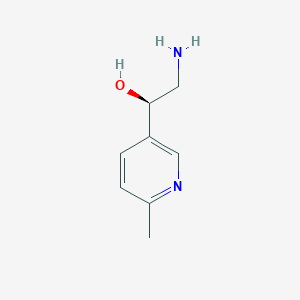

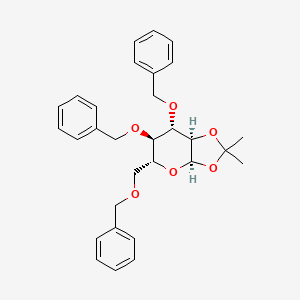
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
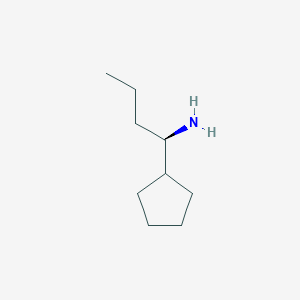
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12843692.png)

![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)
